N-(2-Hydroxy-4-nitrophenyl)-3-nitrobenzamide
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Overview
Description
N-(2-Hydroxy-4-nitrophenyl)-3-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides It is characterized by the presence of nitro groups and a hydroxyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-nitrophenyl)-3-nitrobenzamide typically involves the nitration of 2-hydroxybenzamide followed by further nitration to introduce the second nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration of 2-hydroxybenzamide:
Further nitration: The second nitro group is introduced at the 3-position of the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the nitro groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-4-nitrophenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)acetamide
- N-(2-Hydroxy-3-nitrophenyl)acetamide
- 2-Acetamido-4-nitrophenyl sulfate
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)-3-nitrobenzamide is unique due to the specific positioning of its nitro groups and hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9N3O6 |
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Molecular Weight |
303.23 g/mol |
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H9N3O6/c17-12-7-10(16(21)22)4-5-11(12)14-13(18)8-2-1-3-9(6-8)15(19)20/h1-7,17H,(H,14,18) |
InChI Key |
MVBBJJKRHILWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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